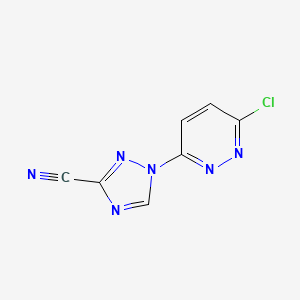

1-(6-Chloropyridazin-3-yl)-1h-1,2,4-triazole-3-carbonitrile

Description

1-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-3-carbonitrile (CAS: 1340193-06-7) is a heterocyclic compound featuring a chloropyridazine ring fused to a 1,2,4-triazole moiety with a cyano substituent at the 3-position. The compound’s IUPAC name and InChI/ SMILES notations (InChI=1S/C7H3ClN6/c8-5-1-2-7(12-11-5)14-4-10-6(3-9)13-14/h1-2,4H) highlight its electron-withdrawing groups (chlorine and cyano), which influence its physicochemical properties and interactions .

Properties

IUPAC Name |

1-(6-chloropyridazin-3-yl)-1,2,4-triazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN6/c8-5-1-2-7(12-11-5)14-4-10-6(3-9)13-14/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVKEHZIAJCWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N2C=NC(=N2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyridazin-3-yl)-1h-1,2,4-triazole-3-carbonitrile typically involves the reaction of 6-chloropyridazine with 1,2,4-triazole-3-carbonitrile under specific conditions. One common method includes:

Reagents: 6-chloropyridazine, 1,2,4-triazole-3-carbonitrile, and a suitable solvent such as ethanol or dimethylformamide (DMF).

Conditions: The reaction is often carried out under reflux conditions, with the mixture being heated to a specific temperature for a set duration to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale reactors: Utilizing large-scale reactors to handle bulk quantities of reagents.

Optimized conditions: Employing optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and reaction time.

Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridazin-3-yl)-1h-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:

Substitution reactions: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.

Cycloaddition reactions: The triazole ring can participate in cycloaddition reactions with alkenes or alkynes to form new heterocyclic compounds.

Common Reagents and Conditions

Substitution reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

Cycloaddition reactions: Reagents like alkenes or alkynes are used, often under thermal or catalytic conditions.

Major Products

Substitution reactions: Products include derivatives where the chlorine atom is replaced by the nucleophile.

Cycloaddition reactions: Products are new heterocyclic compounds formed by the addition of the triazole ring to the alkene or alkyne.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it valuable in pharmaceutical research:

- Antimicrobial Activity : Studies have shown that derivatives of triazoles possess notable antimicrobial properties. For instance, compounds similar to 1-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-3-carbonitrile have been tested against various bacterial strains, demonstrating significant inhibition of growth .

- Anticancer Properties : Research indicates that triazole derivatives can inhibit cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways associated with tumor growth .

- Antifungal Effects : Triazoles are commonly used in antifungal treatments due to their ability to disrupt fungal cell membrane synthesis. The specific compound has shown promise in inhibiting the growth of pathogenic fungi .

Agricultural Applications

In agriculture, this compound and its analogs are being explored for their potential as fungicides and herbicides. Their effectiveness in controlling plant pathogens can lead to improved crop yields and reduced reliance on traditional chemical pesticides.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various triazole compounds, including this compound. The results indicated a strong inhibitory effect against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess the potency of these compounds .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridazin-3-yl)-1h-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Molecular targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function.

Pathways involved: It can affect various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Triazole-Carbonitrile Derivatives

The compound’s closest structural analogs differ in substituents on the triazole ring and the fused heterocyclic system. Key comparisons include:

Key Observations :

- Electron-Withdrawing Effects: The target compound’s chlorine and cyano groups enhance electrophilicity, contrasting with amino (electron-donating) or nitro (strong electron-withdrawing) groups in analogs .

- Ring Systems : Pyridazine in the target compound offers a distinct π-electron system compared to benzene (in ) or tetrazole-fused systems (in ), influencing binding affinity and stability.

Biological Activity

1-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-3-carbonitrile is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

- Molecular Formula : CHClN

- Molecular Weight : 189.59 g/mol

- CAS Number : 2580210-72-4

Antibacterial Activity

Research has shown that triazole derivatives exhibit significant antibacterial effects. In a study evaluating various 1,2,4-triazole derivatives, compounds with similar structures demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria. For instance:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.12 | E. coli |

| Compound B | 0.25 | S. aureus |

| This compound | TBD | TBD |

The introduction of halogen substituents (like chlorine) in the triazole ring has been correlated with enhanced antibacterial activity due to increased lipophilicity and better membrane penetration .

Antifungal Activity

The antifungal potential of triazoles is well-documented. Compounds containing the 1,2,4-triazole core have been utilized in antifungal therapies due to their ability to inhibit fungal cell wall synthesis. The following table summarizes some findings related to antifungal activities:

| Compound | MIC (µg/mL) | Target Fungi |

|---|---|---|

| Compound C | 0.0156 | Candida albicans |

| Compound D | 0.025 | Aspergillus niger |

| This compound | TBD | TBD |

In vitro studies have shown that triazoles can exhibit antifungal activity significantly superior to traditional antifungals like fluconazole .

Anticancer Activity

The anticancer properties of triazole derivatives have gained attention in recent years. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : Triazoles may inhibit key enzymes involved in cell proliferation and survival.

Studies have reported that certain triazole derivatives exhibit IC values in the low micromolar range against various cancer cell lines:

| Compound | IC (µM) | Cancer Cell Line |

|---|---|---|

| Compound E | 5.0 | HeLa (cervical cancer) |

| Compound F | 7.5 | MCF-7 (breast cancer) |

| This compound | TBD | TBD |

Case Studies

A notable study investigated the synthesis and biological evaluation of a series of triazole derivatives similar to this compound. The results indicated that modifications at the pyridazine position could significantly enhance both antibacterial and antifungal activities .

In another case study focusing on structure–activity relationships (SAR), it was found that specific substitutions on the triazole ring could lead to improved efficacy against resistant strains of bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.